

physical and chemical properties of N-Cbz-3-piperidinemethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B105679

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N-Cbz-3-Piperidinemethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-3-piperidinemethanol, also known as **benzyl 3-(hydroxymethyl)piperidine-1-carboxylate**, is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, coupled with the versatile N-benzyloxycarbonyl (Cbz) protecting group and a primary alcohol functional group, makes it an attractive starting material for the synthesis of a wide range of complex molecules with potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of N-Cbz-3-piperidinemethanol, along with insights into its synthesis and potential biological relevance.

Core Physical and Chemical Properties

N-Cbz-3-piperidinemethanol is typically a colorless to yellow solid or liquid at room temperature. While a specific melting point is not widely reported in the literature, the unprotected parent compound, 3-piperidinemethanol, has a melting point ranging from 56°C to

63°C.[1] The presence of the bulky Cbz group would likely increase the melting point. The compound exhibits limited solubility in water but is soluble in common organic solvents such as dichloromethane.

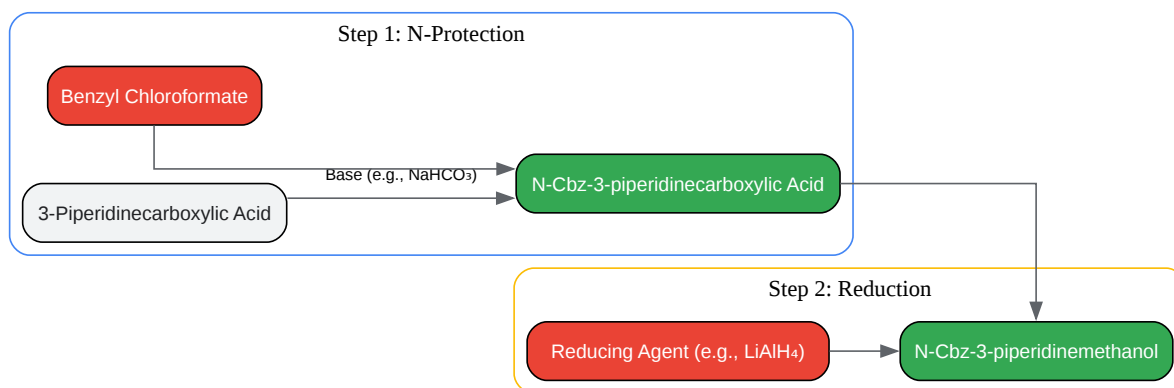
A summary of the key physical and chemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₉ NO ₃	
Molecular Weight	249.31 g/mol	
Boiling Point	396.4 °C at 760 mmHg	
Flash Point	193.5 °C	
Physical Form	Colorless to White to Yellow Solid or Liquid	
Solubility	Limited solubility in water; Soluble in organic solvents like dichloromethane.	
Storage Temperature	2-8°C, sealed in a dry environment	

Synthesis and Reactivity

The synthesis of N-Cbz-3-piperidinemethanol can be achieved through the reduction of the corresponding carboxylic acid or its ester derivative. A common synthetic strategy involves the protection of the nitrogen atom of 3-piperidinecarboxylic acid with a benzyloxycarbonyl group, followed by the reduction of the carboxylic acid moiety.

A plausible synthetic workflow is outlined below:



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Caption: Synthetic workflow for N-Cbz-3-piperidinemethanol.

Experimental Protocol: Synthesis of N-Cbz-3-piperidinemethanol (General Procedure)

Step 1: Synthesis of N-Cbz-3-piperidinecarboxylic Acid

- Dissolve 3-piperidinecarboxylic acid in a suitable aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide).
- Cool the solution in an ice bath.
- Slowly add benzyl chloroformate, ensuring the temperature remains low.
- Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
- Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.
- Filter the precipitate, wash with cold water, and dry to obtain N-Cbz-3-piperidinecarboxylic acid.

Step 2: Reduction of N-Cbz-3-piperidinecarboxylic Acid

- Suspend N-Cbz-3-piperidinecarboxylic acid in a dry aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere.
- Cool the suspension in an ice bath.
- Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH_4), to the suspension.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Carefully quench the reaction by the sequential addition of water and a basic solution (e.g., NaOH).
- Filter the resulting mixture and extract the filtrate with an organic solvent.
- Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield N-Cbz-3-piperidinemethanol.

Spectral Data Analysis

While specific spectral data for N-Cbz-3-piperidinemethanol is not readily available in public databases, data from structurally similar compounds can provide valuable insights for characterization.

Expected ^1H NMR Spectral Features:

- Aromatic protons of the benzyl group: ~ 7.3 ppm (multiplet, 5H).
- CH_2 protons of the benzyl group: ~ 5.1 ppm (singlet, 2H).
- CH_2OH protons: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
- Piperidine ring protons: A complex series of multiplets in the range of 1.2-4.0 ppm.

Expected ^{13}C NMR Spectral Features:

- Carbonyl carbon of the Cbz group: ~155 ppm.
- Aromatic carbons of the benzyl group: ~127-137 ppm.
- CH₂ carbon of the benzyl group: ~67 ppm.
- CH₂OH carbon: ~65 ppm.
- Piperidine ring carbons: ~20-55 ppm.

Expected IR Spectral Features:

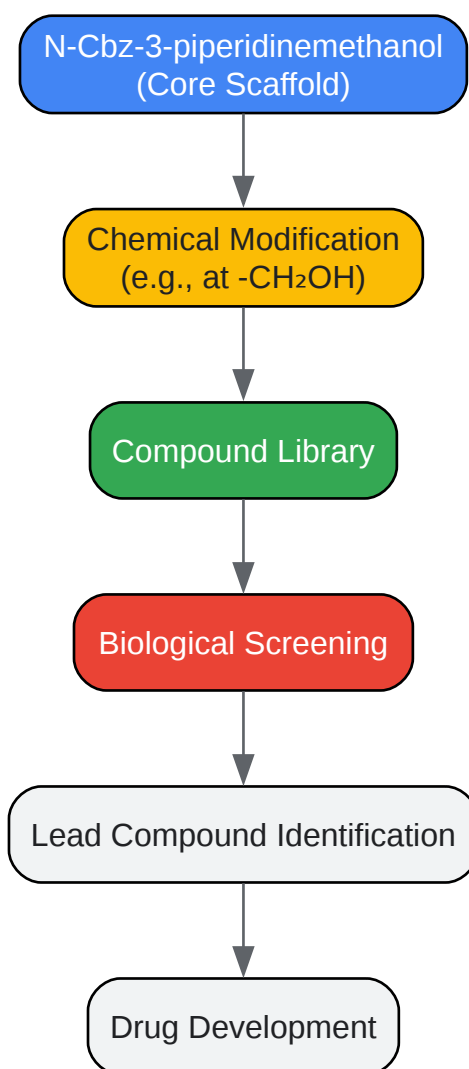
- O-H stretch from the alcohol: A broad band around 3400 cm⁻¹.
- C=O stretch from the carbamate: A strong band around 1680-1700 cm⁻¹.
- C-H stretches from aromatic and aliphatic groups: Around 2800-3100 cm⁻¹.

Potential Biological and Pharmaceutical Relevance

While there is no direct evidence of the biological activity of N-Cbz-3-piperidinemethanol itself, the N-benzylpiperidine scaffold is a common motif in a variety of biologically active molecules. For instance, derivatives of N-benzylpiperidine have been investigated as potent acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. Furthermore, some N-benzylpiperidine analogues have been identified as allosteric modulators of the serotonin transporter, highlighting the potential of this scaffold in neuroscience research.

The presence of a primary alcohol in N-Cbz-3-piperidinemethanol provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents.

The logical relationship for its potential application in drug discovery is illustrated below:



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Caption: Role in Drug Discovery.

Conclusion

N-Cbz-3-piperidinemethanol is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and versatile functional groups allow for the synthesis of diverse libraries of compounds for biological screening. While specific data on some of its physical properties and biological activities are limited, the information available for related compounds provides a strong foundation for its use in the design and synthesis of novel therapeutic agents. Further research into the specific properties and applications of N-Cbz-3-piperidinemethanol is warranted to fully unlock its potential in medicinal chemistry.

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References

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- To cite this document: BenchChem. [physical and chemical properties of N-Cbz-3-piperidinemethanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105679#physical-and-chemical-properties-of-n-cbz-3-piperidinemethanol>]

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